Cas no 2380-94-1 (4-Hydroxyindole)
4-Hydroxyindole Chemical and Physical Properties
Names and Identifiers
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- 1H-Indol-4-ol
- 4-Hydroxylndole
- 1H-INDOLE-4-OL
- 4-HYDROXY-1H-INDOLE
- 4-INDOLOL
- INDOL-4-OL
- 4-Hydroxy Indole (4-Indolol)
- 4-Hydroxxyindole
- 4-Hydroxyindole
- 4- HYDROXYCARBAZOLE
- 4-hydroxy-indole
- 4-hydroxy indole
- 1W4VD9085V
- hydroxyindoles
- PubChem7262
- DSSTox_RID_97370
- DSSTox_CID_31485
- DSSTox_GSID_57696
- KSC204E1F
- BDBM21978
- 4-hydroxyindole;4-HYDROXYINDOLE
- BCP27
-
- MDL: MFCD00005667
- Inchi: 1S/C8H7NO/c10-8-3-1-2-7-6(8)4-5-9-7/h1-5,9-10H
- InChI Key: NLMQHXUGJIAKTH-UHFFFAOYSA-N
- SMILES: O([H])C1=C([H])C([H])=C([H])C2=C1C([H])=C([H])N2[H]
- BRN: 114905
Computed Properties
- Exact Mass: 133.05300
- Monoisotopic Mass: 133.053
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 126
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 36
- Molecular Weight: 133.15
- Surface Charge: 0
- Tautomer Count: 11
Experimental Properties
- Color/Form: White to yellow solid
- Density: 1.1475 (rough estimate)
- Melting Point: 97.0 to 100.0 deg-C
- Boiling Point: 343.2℃ at 760 mmHg
- Flash Point: 161.4℃
- Refractive Index: 1.5260 (estimate)
- Water Partition Coefficient: Slightly soluble
- PSA: 36.02000
- LogP: 1.87350
- Solubility: Slightly soluble in water
- Sensitiveness: Air Sensitive
4-Hydroxyindole Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H315,H319,H335
- Warning Statement: P261,P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: S26-S36-S37/39
-
Hazardous Material Identification:
- Safety Term:S26;S37/39
- HazardClass:IRRITANT, KEEP COLD
- Storage Condition:Store long-term at -20°C
- Risk Phrases:R36/37/38
4-Hydroxyindole Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
4-Hydroxyindole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 219878-1G |
4-Hydroxyindole |
2380-94-1 | 1g |
¥551.07 | 2023-12-09 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 1327157-25MG |
4-Hydroxyindole |
2380-94-1 | 25mg |
¥11114.87 | 2024-12-23 | ||
| Matrix Scientific | 018324-5g |
4-Hydroxyindole, 98% |
2380-94-1 | 98% | 5g |
$75.00 | 2023-09-09 | |
| Matrix Scientific | 018324-25g |
4-Hydroxyindole, 98% |
2380-94-1 | 98% | 25g |
$295.00 | 2023-09-09 | |
| Matrix Scientific | 018324-100g |
4-Hydroxyindole, 98% |
2380-94-1 | 98% | 100g |
$750.00 | 2023-09-09 | |
| TRC | H943515-250mg |
4-Hydroxyindole |
2380-94-1 | 250mg |
$ 46.00 | 2023-09-07 | ||
| TRC | H943515-500mg |
4-Hydroxyindole |
2380-94-1 | 500mg |
$ 63.00 | 2023-09-07 | ||
| TRC | H943515-1g |
4-Hydroxyindole |
2380-94-1 | 1g |
$ 85.00 | 2023-09-07 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | H25280-5g |
4-Hydroxy-1H-indole |
2380-94-1 | 98% | 5g |
¥151.0 | 2023-09-07 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | H25280-1g |
4-Hydroxy-1H-indole |
2380-94-1 | 98% | 1g |
¥32.0 | 2023-09-07 |
4-Hydroxyindole Suppliers
4-Hydroxyindole Related Literature
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Xin-Mou Lu,Zhong-Jian Cai,Jian Li,Shun-Yi Wang,Shun-Jun Ji RSC Adv. 2015 5 51501
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Congde Huo,Cheng Wang,Mingxia Wu,Xiaodong Jia,Xicun Wang,Yong Yuan,Haisheng Xie Org. Biomol. Chem. 2014 12 3123
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Hang Yan,Shi-Kun Jia,Yu-Huan Geng,Jiao-Jiao Han,Yuan-Zhao Hua,Min-Can Wang Chem. Commun. 2021 57 9854
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Thomas A. A. Oliver,Graeme A. King,Michael N. R. Ashfold Phys. Chem. Chem. Phys. 2011 13 14646
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Arepalli Sateesh Kumar,P. V. Amulya Rao,Rajagopal Nagarajan Org. Biomol. Chem. 2012 10 5084
Additional information on 4-Hydroxyindole
4-Hydroxyindole (CAS No. 2380-94-1): A Key Intermediate in Modern Chemical Biology and Medicinal Chemistry
4-Hydroxyindole, with the chemical formula C7H7NO, is a heterocyclic organic compound that has garnered significant attention in the fields of chemical biology and medicinal chemistry due to its versatile structural framework and biological activities. The compound is identified by its unique Chemical Abstracts Service (CAS) number, CAS No. 2380-94-1, which distinguishes it as a well-characterized molecule with established synthetic pathways and applications. This introduction delves into the compound's properties, synthesis, and recent advancements in its application within academic research and pharmaceutical development.
The structural motif of 4-Hydroxyindole consists of an indole ring system substituted with a hydroxyl group at the 4-position. This arrangement imparts distinct electronic and steric properties, making it a valuable scaffold for designing molecules with specific biological functions. The indole core is a prevalent structural element in numerous natural products and bioactive compounds, contributing to its widespread utility in drug discovery efforts.
In recent years, 4-Hydroxyindole has been extensively studied for its potential as an intermediate in the synthesis of various pharmacologically relevant molecules. Its reactivity allows for facile functionalization at multiple positions on the indole ring, enabling the construction of complex derivatives with tailored biological activities. For instance, derivatives of 4-Hydroxyindole have been explored as precursors to serotonin receptor modulators, which are critical in the treatment of neurological disorders such as depression and anxiety.
One of the most compelling aspects of 4-Hydroxyindole is its role in the development of novel antimicrobial agents. The hydroxyl group at the 4-position facilitates nucleophilic substitution reactions, allowing for the introduction of diverse substituents that can enhance antimicrobial efficacy. Recent studies have highlighted the use of 4-Hydroxyindole-based scaffolds in designing compounds that exhibit potent activity against drug-resistant bacterial strains, addressing a critical unmet need in modern medicine.
The synthesis of 4-Hydroxyindole can be achieved through several well-established methods. One common approach involves the oxidation of indole or related derivatives using mild oxidizing agents such as potassium permanganate or hydrogen peroxide. Alternatively, palladium-catalyzed cross-coupling reactions have been employed to introduce functional groups at specific positions on the indole ring, enabling fine-tuning of molecular properties.
The versatility of 4-Hydroxyindole as a building block has also been leveraged in materials science applications. For example, polymers incorporating indole units have been investigated for their potential use in organic electronics due to their ability to conduct electricity and emit light. These materials hold promise for applications in flexible displays and photovoltaic devices.
In academic research, 4-Hydroxyindole continues to be a subject of interest for its role in understanding biological processes at the molecular level. Researchers have utilized derivatives of this compound to study enzyme inhibition mechanisms and signal transduction pathways. The insights gained from these studies not only enhance our fundamental understanding of cellular processes but also provide valuable leads for developing new therapeutic strategies.
The pharmaceutical industry has also recognized the significance of 4-Hydroxyindole as a key intermediate in drug development pipelines. Its structural features make it an attractive candidate for further derivatization into molecules with enhanced pharmacokinetic profiles and reduced side effects. Several clinical trials are currently underway evaluating the efficacy of drugs derived from 4-Hydroxyindole-based scaffolds in treating various diseases.
The environmental impact of synthesizing and utilizing 4-Hydroxyindole is another area that has garnered attention. Efforts are underway to develop more sustainable synthetic routes that minimize waste and reduce energy consumption. Green chemistry principles are being applied to optimize production processes, ensuring that future supplies of this compound meet stringent environmental standards.
In conclusion, 4-Hydroxyindole (CAS No. 2380-94-1) represents a cornerstone molecule in modern chemical biology and medicinal chemistry. Its unique structural features and reactivity make it an invaluable intermediate for designing novel therapeutic agents with significant implications for human health. As research continues to uncover new applications for this compound, its importance is expected to grow further, solidifying its position as a key player in both academic research and industrial development.
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